molecular formula C7H3BrFNO B1400589 5-Bromo-3-fluoro-2-hydroxybenzonitrile CAS No. 876918-40-0

5-Bromo-3-fluoro-2-hydroxybenzonitrile

Cat. No. B1400589
CAS RN: 876918-40-0
M. Wt: 216.01 g/mol
InChI Key: FWBWMUKWNHRVEE-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It has a molecular weight of 216.01 . It is a solid at room temperature and should be stored in a dry environment .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group . The InChI code for this compound is 1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 216.01 . The compound should be stored in a dry environment .

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

A study by Stalker et al. (1988) explores the use of a gene encoding a specific nitrilase to confer resistance to the herbicide bromoxynil in transgenic tobacco plants. This approach utilizes a gene from Klebsiella ozaenae, which converts bromoxynil to a less harmful compound, demonstrating a method for obtaining herbicide resistance in plants through genetic engineering (Stalker, Mcbride, & Malyj, 1988).

Photochemistry of Substituted Halogenophenols

Research by Bonnichon et al. (1999) focuses on the photochemistry of 5-chloro-2-hydroxybenzonitrile, which is closely related to 5-Bromo-3-fluoro-2-hydroxybenzonitrile. This study uses transient absorption spectroscopy and product analysis to investigate the triplet carbene formed during the photochemical reactions, offering insights into the behavior of similar compounds (Bonnichon, Grabner, Guyot, & Richard, 1999).

Synthesis of Halogenated Benzoic Acid

Zhou Peng-peng (2013) presents a method for synthesizing 3-Bromo-2-fluorobenzoic acid, a compound structurally similar to this compound. This research outlines the process and optimized conditions for the synthesis, highlighting the potential for industrial-scale production and applications in various fields (Zhou, 2013).

Synthesis and Halodeboronation of Aryl Boronic Acids

Szumigala et al. (2004) detail a scalable synthesis of 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids. This study demonstrates the generality of this transformation for various aryl boronic acids and could have implications for the synthesis of compounds like this compound (Szumigala, Devine, Gauthier, & Volante, 2004).

Environmental Impact of Bromoxynil

Studies by Kochany (1992) and others investigate the environmental photodegradation and biotransformation of bromoxynil, a compound structurally related to this compound. These studies provide insights into the environmental behavior and degradation pathways of such compounds, which are relevant for understanding the ecological impact of related chemicals (Kochany, 1992).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, and it can cause skin irritation . Personal protective equipment should be worn when handling this compound, and it should be stored in a cool, well-ventilated place .

Relevant Papers One relevant paper found discusses halohydroxybenzonitriles, including 5-Bromo-3-fluoro-2-hydroxybenzonitrile, as a new group of halogenated aromatic disinfection byproducts in drinking water . The paper suggests that these compounds account for a significant portion of the overall toxicity of the samples tested .

properties

IUPAC Name

5-bromo-3-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBWMUKWNHRVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728753
Record name 5-Bromo-3-fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876918-40-0
Record name 5-Bromo-3-fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-2-hydroxybenzonitrile and N-bromosuccinimide were stirred at room temperature in acetonitrile to obtain 5-bromo-3-fluoro-2-hydroxybenzonitrile. EI: 215, 217.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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